molecular formula C17H18N4O3 B5834859 N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

Cat. No. B5834859
M. Wt: 326.35 g/mol
InChI Key: YUZSRIYULTYUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide, also known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. The inhibition of NOS by L-NAME has been extensively studied in scientific research, and its mechanism of action and physiological effects have been well documented.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide inhibits NOS by binding to the heme group of the enzyme, which is essential for the catalytic activity of NOS. This results in a decrease in the production of NO, which leads to vasoconstriction, decreased neurotransmission, and impaired immune response.
Biochemical and Physiological Effects:
The inhibition of NOS by N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been shown to increase blood pressure, decrease cerebral blood flow, impair cognitive function, and impair immune response. N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has also been shown to increase oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various physiological processes. However, N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has some limitations for lab experiments, such as its potential to cause off-target effects and its non-specific inhibition of all three isoforms of NOS.

Future Directions

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide. One direction is to investigate the potential therapeutic applications of N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide in diseases such as hypertension, diabetes, and sepsis. Another direction is to develop more selective inhibitors of NOS that can target specific isoforms of the enzyme. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide and its potential for off-target effects.

Synthesis Methods

N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide can be synthesized by reacting 5-(3-methoxyphenyl)-3-isoxazolecarboxylic acid with 3-(1H-imidazol-1-yl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with an acid to obtain N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide as a white crystalline powder.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been widely used in scientific research to study the role of NO in various physiological processes. It has been used to investigate the effects of NO on blood pressure regulation, neurotransmission, and immune response. N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has also been used to study the pathophysiology of diseases such as hypertension, diabetes, and sepsis.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-23-14-5-2-4-13(10-14)16-11-15(20-24-16)17(22)19-6-3-8-21-9-7-18-12-21/h2,4-5,7,9-12H,3,6,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZSRIYULTYUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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